molecular formula C12H9NO2 B2994248 (2E)-3-(quinolin-6-yl)prop-2-enoic acid CAS No. 754190-68-6

(2E)-3-(quinolin-6-yl)prop-2-enoic acid

Cat. No.: B2994248
CAS No.: 754190-68-6
M. Wt: 199.209
InChI Key: OYENPJNMULTOEZ-GQCTYLIASA-N
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Description

(2E)-3-(quinolin-6-yl)prop-2-enoic acid is an organic compound that features a quinoline ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing aldehydes or ketones with compounds containing active methylene groups in the presence of a base. For this compound, the reaction involves the condensation of quinoline-6-carbaldehyde with malonic acid or its derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(quinolin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-(quinolin-6-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit certain enzymes.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(quinolin-6-yl)prop-2-enoic acid in biological systems involves its interaction with DNA and enzymes. The quinoline ring can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(quinolin-6-yl)prop-2-enoic acid is unique due to the presence of both the quinoline ring and the propenoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-quinolin-6-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)6-4-9-3-5-11-10(8-9)2-1-7-13-11/h1-8H,(H,14,15)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYENPJNMULTOEZ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=CC(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C/C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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